molecular formula C8H16N2O4S2 B092896 Cystine dimethyl ester CAS No. 1069-29-0

Cystine dimethyl ester

Katalognummer B092896
CAS-Nummer: 1069-29-0
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: NXPNPYNCKSWEHA-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cystine dimethyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of cystine, an amino acid that is commonly found in proteins. Cystine dimethyl ester is synthesized through a specific method and has been extensively studied for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of cystine dimethyl ester is not fully understood. However, it is believed to act as a reducing agent that can reduce disulfide bonds in proteins. This can lead to changes in protein conformation and stability. Cystine dimethyl ester has also been shown to scavenge reactive oxygen species, which can reduce oxidative stress.
Biochemical and Physiological Effects:
Cystine dimethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of proteins, which can improve their stability. Cystine dimethyl ester has also been shown to protect proteins from oxidative damage. In addition, cystine dimethyl ester has been shown to have anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using cystine dimethyl ester in lab experiments is its ability to improve the solubility and stability of proteins. This can lead to more accurate and reproducible results. However, one limitation of using cystine dimethyl ester is its potential to interfere with certain assays or experiments. For example, cystine dimethyl ester can interfere with assays that rely on the formation of disulfide bonds.

Zukünftige Richtungen

There are several future directions for the study of cystine dimethyl ester. One direction is the development of new synthesis methods that can improve the purity and yield of cystine dimethyl ester. Another direction is the study of the mechanism of action of cystine dimethyl ester in more detail. This can lead to a better understanding of its potential applications in various fields. Additionally, the study of the physiological effects of cystine dimethyl ester in vivo can provide valuable information on its potential as a therapeutic agent.

Synthesemethoden

Cystine dimethyl ester is synthesized through a specific method that involves the reaction of cystine with methanol in the presence of hydrochloric acid. The reaction results in the formation of cystine dimethyl ester and water. The purity of cystine dimethyl ester can be improved through various purification techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

Cystine dimethyl ester has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor for the synthesis of various compounds such as peptides and proteins. It has also been used as a reagent for the determination of sulfhydryl groups in proteins. Cystine dimethyl ester has been used in studies related to oxidative stress, protein folding, and protein stability.

Eigenschaften

CAS-Nummer

1069-29-0

Molekularformel

C8H16N2O4S2

Molekulargewicht

268.4 g/mol

IUPAC-Name

methyl (2R)-2-amino-3-[[(2R)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C8H16N2O4S2/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2/h5-6H,3-4,9-10H2,1-2H3/t5-,6-/m0/s1

InChI-Schlüssel

NXPNPYNCKSWEHA-WDSKDSINSA-N

Isomerische SMILES

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)N)N

SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N

Kanonische SMILES

COC(=O)C(CSSCC(C(=O)OC)N)N

Synonyme

cystine dimethyl ester
dimethyl-L-cystine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.